molecular formula C9H10N4 B12230722 N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine

N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine

Cat. No.: B12230722
M. Wt: 174.20 g/mol
InChI Key: OJXCGNWXNFOVEI-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable amine derivative of pyridine under dehydrating conditions . Another approach involves the use of nucleophilic aromatic substitution reactions where a halogenated pyridine derivative reacts with 1-methyl-1H-pyrazole .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)pyridin-4-amine

InChI

InChI=1S/C9H10N4/c1-13-7-9(6-11-13)12-8-2-4-10-5-3-8/h2-7H,1H3,(H,10,12)

InChI Key

OJXCGNWXNFOVEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC=NC=C2

Origin of Product

United States

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